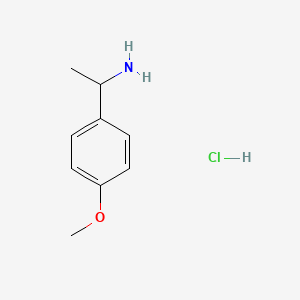

1-(4-Methoxyphenyl)ethylamine hydrochloride

Descripción general

Descripción

1-(4-Methoxyphenyl)ethylamine hydrochloride is a chemical compound with the molecular formula C9H13NO·HCl. It is a derivative of phenethylamine, where the phenyl ring is substituted with a methoxy group at the para position. This compound is commonly used in organic synthesis and has various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)ethylamine hydrochloride can be synthesized through several methods. One common approach involves the reduction of 4-methoxyphenylacetonitrile using hydrogen gas in the presence of a metal catalyst such as palladium on carbon. The resulting 1-(4-methoxyphenyl)ethylamine is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reduction reactions using efficient catalytic systems. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Methoxyphenyl)ethylamine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are commonly used.

Substitution: Reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxyacetophenone.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted phenethylamines.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

1-(4-Methoxyphenyl)ethylamine hydrochloride is recognized as a valuable intermediate in the synthesis of numerous pharmaceuticals. Its structural properties make it suitable for developing drugs aimed at treating neurological disorders, such as depression and anxiety. The compound's ability to interact with neurotransmitter systems has been a focal point in research aimed at enhancing drug efficacy and safety.

Key Pharmaceutical Applications:

- Drug Synthesis: Acts as a precursor in the synthesis of various therapeutic agents.

- Neurological Disorders: Investigated for its potential in treating conditions like depression and anxiety.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting and quantifying specific compounds. Its role enhances the accuracy and reliability of chemical analyses conducted in laboratories.

Analytical Applications:

- Reagent Use: Employed in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.

- Quantification Techniques: Utilized in methods to improve detection limits for various analytes.

Biochemical Research

The compound plays a significant role in biochemical research, particularly in studying receptor interactions and enzyme activities. It aids scientists in understanding biological mechanisms and contributes to drug discovery processes.

Biochemical Applications:

- Receptor Interaction Studies: Used to explore how compounds interact with biological receptors.

- Enzyme Activity Analysis: Assists in determining the effects of various substances on enzyme function.

Material Science

Research into material science has identified this compound as a candidate for creating advanced materials. Its unique chemical properties are investigated for applications that require enhanced thermal stability and chemical resistance.

Material Science Applications:

- Advanced Material Development: Explored for use in polymers and coatings that require specific thermal or chemical properties.

Agricultural Chemistry

The compound is also being studied within agricultural chemistry, where it is investigated for its potential use in developing agrochemicals. This includes formulations aimed at improving pest control while minimizing environmental impact.

Agricultural Applications:

- Agrochemical Formulations: Research focuses on creating effective pest control agents that are environmentally friendly.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- Antitumor Activity : In vitro assays have shown promising results regarding the compound's antitumor properties, indicating potential applications in cancer therapy.

- Neuropharmacology : Research has highlighted its interaction with serotonin receptors, suggesting implications for mood disorders.

- Chiral Synthesis : The compound has been utilized as a chiral resolving agent in asymmetric synthesis processes, enhancing the production of optically pure compounds used in pharmaceuticals.

Data Table: Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceutical Development | Drug synthesis for neurological disorders |

| Analytical Chemistry | Reagent in HPLC for compound detection |

| Biochemical Research | Studies on receptor interactions and enzyme activity |

| Material Science | Development of advanced materials |

| Agricultural Chemistry | Formulation of eco-friendly agrochemicals |

Mecanismo De Acción

The mechanism of action of 1-(4-Methoxyphenyl)ethylamine hydrochloride involves its interaction with monoamine oxidase enzymes. It inhibits the monoamine oxidase-catalyzed deamination of neurotransmitters such as tyramine and tryptamine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, potentially affecting mood and cognitive functions .

Comparación Con Compuestos Similares

- 4-Methoxyphenethylamine

- 4-Methoxyphenylacetonitrile

- 2-(4-Methoxyphenyl)ethylamine

Comparison: 1-(4-Methoxyphenyl)ethylamine hydrochloride is unique due to its specific substitution pattern and its hydrochloride salt form, which enhances its solubility and stability. Compared to similar compounds, it has distinct reactivity and biological activity, making it valuable for specific research and industrial applications .

Actividad Biológica

1-(4-Methoxyphenyl)ethylamine hydrochloride, also known as para-methoxyphenethylamine (PMPEA), is a compound that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Chemical Formula : C₉H₁₄ClNO

- Molecular Weight : 187.67 g/mol

- CAS Number : 90642-63-0

This compound primarily functions as a neurotransmitter modulator , influencing the release and uptake of neurotransmitters in the brain. Its structural similarity to other phenethylamines allows it to interact with various receptors, notably:

- Dopaminergic Receptors : PMPEA has been shown to enhance dopamine release, potentially impacting mood and cognitive functions.

- Serotonergic Receptors : The compound may also influence serotonin pathways, which are crucial for regulating mood and anxiety levels.

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Neurotransmitter Modulation

Research indicates that PMPEA can modulate neurotransmitter systems, particularly in enhancing dopaminergic activity. This effect is significant in studies related to mood disorders and neurodegenerative diseases.

2. Antimicrobial Properties

Preliminary studies have suggested that PMPEA exhibits antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

3. Antifungal Activity

PMPEA has also been tested for antifungal properties, showing moderate effectiveness against common fungal pathogens.

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.039 |

| Fusarium oxysporum | 0.056 |

Case Study 1: Neurotransmitter Effects

In a controlled study involving animal models, PMPEA was administered to evaluate its effects on dopamine levels in the brain. Results indicated a significant increase in dopamine release, correlating with improved cognitive performance in tasks requiring memory retention.

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of PMPEA against various pathogens. The compound demonstrated notable activity against S. aureus and E. coli, leading researchers to consider its potential as a therapeutic agent in treating infections resistant to conventional antibiotics.

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(10)8-3-5-9(11-2)6-4-8;/h3-7H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLBCUWOAFIYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.